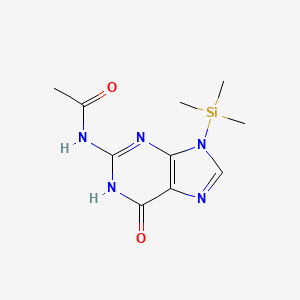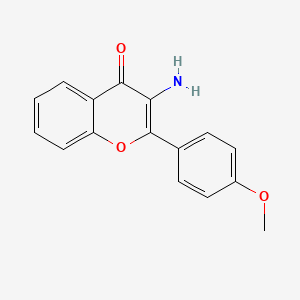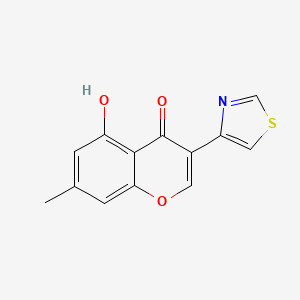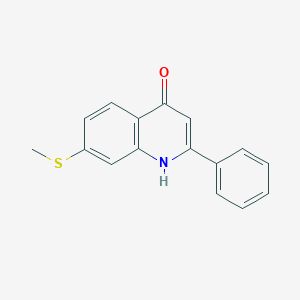![molecular formula C11H6BrN3 B11855976 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346687-06-6](/img/structure/B11855976.png)
6-Bromo-[2,3'-bipyridine]-5'-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-[2,3’-bipyridine]-5’-carbonitrile is a heterocyclic organic compound that features a bromine atom and a nitrile group attached to a bipyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[2,3’-bipyridine]-5’-carbonitrile typically involves the bromination of bipyridine derivatives. One common method is the bromination of 2,3’-bipyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 6-Bromo-[2,3’-bipyridine]-5’-carbonitrile may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-[2,3’-bipyridine]-5’-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the bipyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Common oxidizing agents include potassium permanganate or hydrogen peroxide, while reducing agents might be sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts are often used in Suzuki or Stille coupling reactions, with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridines, while coupling reactions can produce extended bipyridine systems with additional functional groups .
Applications De Recherche Scientifique
6-Bromo-[2,3’-bipyridine]-5’-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in bioinorganic chemistry, where it can bind to metal ions in biological systems.
Medicine: Explored for its potential in drug development, particularly in designing molecules that can interact with specific biological targets.
Mécanisme D'action
The mechanism by which 6-Bromo-[2,3’-bipyridine]-5’-carbonitrile exerts its effects is largely dependent on its ability to coordinate with metal ions. The bipyridine structure allows it to form stable complexes with transition metals, which can then participate in various catalytic processes. These metal complexes can act as catalysts in organic reactions, facilitating processes such as hydrogenation, oxidation, and cross-coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2,2’-bipyridine
- 6-Bromo-4,4’-bipyridine
- 2,2’-Bipyridine
- 4,4’-Bipyridine
Uniqueness
6-Bromo-[2,3’-bipyridine]-5’-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which provide distinct reactivity and coordination properties. This makes it particularly useful in the synthesis of complex organic molecules and metal complexes, offering advantages over other bipyridine derivatives in terms of versatility and functionality .
Propriétés
Numéro CAS |
1346687-06-6 |
|---|---|
Formule moléculaire |
C11H6BrN3 |
Poids moléculaire |
260.09 g/mol |
Nom IUPAC |
5-(6-bromopyridin-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6BrN3/c12-11-3-1-2-10(15-11)9-4-8(5-13)6-14-7-9/h1-4,6-7H |
Clé InChI |
BXOGSEIANQIAGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Br)C2=CN=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)











